molecular formula C6H9N3OS B13170504 1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one

1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one

Cat. No.: B13170504
M. Wt: 171.22 g/mol
InChI Key: MFHNAVMNBNIODY-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a heterocyclic organic compound featuring a propan-2-one backbone substituted with a methylamino group and a 1,2,3-thiadiazol-4-yl moiety. The 1,2,3-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in medicinal chemistry, particularly in agrochemicals and pharmaceuticals . The methylamino group enhances solubility and may influence biological interactions.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

1-(methylamino)-3-(thiadiazol-4-yl)propan-2-one

InChI

InChI=1S/C6H9N3OS/c1-7-3-6(10)2-5-4-11-9-8-5/h4,7H,2-3H2,1H3

InChI Key

MFHNAVMNBNIODY-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=CSN=N1

Origin of Product

United States

Biological Activity

1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C6H9N3OS
  • Molecular Weight : 159.22 g/mol
  • CAS Number : 1849341-74-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes in pathogens.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Cytotoxicity and Anticancer Activity

Studies have shown that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction through caspase activation
MCF730Cell cycle arrest in the G2/M phase

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Umesha et al. (2009) demonstrated that a series of thiadiazole derivatives showed potent antimicrobial activity against clinical isolates of bacteria and fungi. The study highlighted the structure–activity relationship (SAR) indicating that modifications on the thiadiazole ring could enhance antimicrobial potency.
  • Cytotoxicity Assessment : In a study published in Pharmaceutical Biology (2018), researchers evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines. The results indicated that compounds with a methylamino substitution exhibited enhanced activity compared to their unsubstituted counterparts.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in cellular processes. The methylamino group may enhance solubility and bioavailability, facilitating better interaction with target sites.

Safety and Toxicology

Safety data indicate that while the compound shows promising biological activity, it also poses risks such as skin and eye irritation upon exposure. Proper handling protocols should be observed in laboratory settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

(a) Thiadiazole vs. Thiophene Derivatives
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the thiadiazole with a thiophene ring. The hydroxyl group in this compound may increase polarity compared to the ketone in the target molecule.
  • 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (): Incorporates a naphthalene system, adding aromatic bulk. This could enhance binding to hydrophobic targets but reduce solubility relative to the thiadiazole-containing compound.
(b) Thiadiazole vs. Thiazole Derivatives
  • (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (): Features a thiazole ring (one sulfur, one nitrogen) instead of thiadiazole. The enaminone structure (conjugated ene-amine-ketone) enables resonance stabilization, which may enhance stability in biological systems. This compound is noted as an intermediate in anticancer research, suggesting that the thiadiazole analogue could similarly serve in drug development .
(c) Piperidine-Based Analogues
  • (S)-1-(Piperidin-2-yl)propan-2-one (XS in ): Shares the propan-2-one core but replaces thiadiazole with a piperidine ring. Piperidine’s basic nitrogen may improve membrane permeability, but the lack of sulfur could reduce interactions with metal-containing enzymes. This compound is used as an anti-helminthic, highlighting the pharmacological impact of heterocycle choice .

Functional Group Variations

(a) Ketone vs. Enaminone
  • The target compound’s propan-2-one group contrasts with enaminone derivatives like (E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (). Enaminones offer conjugated systems for electronic modulation, whereas the ketone in the target compound may participate in nucleophilic additions or hydrogen bonding .
(b) Methylamino vs. Other Amines
  • N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Replaces the ketone with an ether and amine group.

Physicochemical Properties

  • Solubility: The methylamino group may improve aqueous solubility relative to naphthalene-containing analogues ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Heterocycle Key Functional Groups Potential Applications
Target Compound Propan-2-one 1,2,3-Thiadiazole Methylamino, Ketone Drug intermediates, Agrochemicals
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propan-1-ol Thiophene Methylamino, Hydroxyl Hydrophobic target binding
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one Enaminone Thiazole Dimethylamino, Enaminone Anticancer intermediates
(S)-1-(Piperidin-2-yl)propan-2-one Propan-2-one Piperidine None Anti-helminthic drugs

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Methylamino)-3-(1,2,3-thiadiazol-4-yl)propan-2-one typically involves the construction of the 1,2,3-thiadiazole ring followed by functionalization of the propan-2-one side chain with a methylamino substituent. The preparation can be broken down into two main stages:

  • Stage 1: Synthesis of the 1,2,3-thiadiazole ring system.
  • Stage 2: Attachment of the methylamino-propan-2-one side chain.

Synthesis of 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole nucleus is commonly prepared via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. Several methods have been reported in the literature:

These methods provide flexibility in substitution patterns on the thiadiazole ring, enabling the introduction of various functional groups at different positions.

Attachment of the Methylamino-Propan-2-one Side Chain

The propan-2-one moiety with a methylamino substituent can be introduced by:

  • Nucleophilic substitution of α-haloketones: The α-haloketone derivatives of the thiadiazole ring can be reacted with methylamine under mild conditions to yield the methylamino-substituted propan-2-one side chain.

  • Reductive amination of corresponding ketones: The ketone functionality at the propan-2-one position can be subjected to reductive amination with methylamine and reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

  • One-pot multicomponent reactions: Recent advances include multicomponent reactions where the thiadiazole ring, the propan-2-one backbone, and the methylamino group are assembled in a single step, improving atom economy and reducing reaction times.

Representative Preparation Routes

Step Reagents/Conditions Description Yield (%) Reference
1 4-Amino-3-mercapto-1,2,4-triazole + α-haloketone (e.g., α-chloroacetone) in refluxing acetic acid Cyclocondensation to form triazolothiadiazine derivatives, analogous to thiadiazole synthesis 85–97
2 α-Haloketone-substituted thiadiazole + methylamine in solvent (e.g., methanol) Nucleophilic substitution to introduce methylamino group 70–85 (estimated) ,
3 Ketone intermediate + methylamine + reducing agent (NaBH3CN) Reductive amination to form methylamino-propan-2-one side chain 75–90 General synthetic knowledge
4 One-pot multicomponent reaction: 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole + α-haloketone + methylamine Direct formation of methylamino-substituted thiadiazole derivatives 80–95

Detailed Example Synthesis

A typical synthesis may proceed as follows:

Notes on Reaction Conditions and Optimization

  • Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid are commonly used to facilitate cyclization.

  • Solvent choice: Polar solvents like acetic acid, methanol, or ethanol are preferred for solubility and reaction efficiency.

  • Temperature: Reflux conditions (80–120 °C) are typical for cyclization steps; nucleophilic substitution with methylamine can occur at room temperature or mild heating.

  • Reaction time: Varies from 1 hour to several hours depending on the step and scale.

  • Yields: Generally high (70–97%) for well-optimized protocols.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Cyclocondensation with α-haloketones 4-Amino-3-mercapto-1,2,4-triazole + α-chloroacetone Formation of thiadiazole ring fused with propan-2-one High yield, regioselective Requires careful control of conditions
Nucleophilic substitution with methylamine α-Haloketone-thiadiazole intermediate + methylamine Introduction of methylamino group Mild conditions, straightforward Potential side reactions if not controlled
Reductive amination Ketone intermediate + methylamine + reducing agent Formation of methylamino-propan-2-one High selectivity Requires reducing agents, longer reaction time
One-pot multicomponent reactions 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole + α-haloketone + methylamine Simultaneous ring formation and side chain introduction Atom economy, time-saving Limited substrate scope

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